SN50 acetate
Description
Introduction to SN50 Acetate in Biomedical Research
Historical Development and Discovery of SN50 as a Nuclear Factor-Kappa B Inhibitor
The discovery of this compound traces its roots to early investigations into the regulation of NF-κB, a transcription factor central to immune and inflammatory responses. In the late 1990s, researchers identified that NF-κB’s activation relied on its translocation from the cytoplasm to the nucleus, a process mediated by interactions between its nuclear localization sequence (NLS) and importin proteins. This insight spurred efforts to develop synthetic peptides capable of disrupting this interaction.
The foundational work leading to SN50 began with the design of cyclic peptides, such as cSN50, which combined a cell-penetrating motif with a cyclized NLS derived from the p50 subunit of NF-κB. Cyclization improved metabolic stability and binding affinity, enabling efficient inhibition of NF-κB nuclear import in macrophages and murine models. Subsequent iterations, including SN50 and its acetate salt form, were developed to optimize solubility and pharmacokinetic properties. The acetate modification, introduced to enhance stability during storage and experimental use, became a standard formulation for in vitro and in vivo applications.
By the early 2000s, this compound had been validated across multiple disease models. For instance, studies demonstrated its ability to suppress lipopolysaccharide-induced lung injury by blocking NF-κB-dependent cytokine production. These findings cemented its role as a versatile research tool for probing NF-κB signaling and its downstream effects.
Structural and Functional Basis of this compound in Modulating Transcriptional Regulation
Chemical Composition and Modifications
This compound is a synthetic peptide with the chemical formula $$ \text{C}{131}\text{H}{234}\text{N}{36}\text{O}{31}\text{S} $$ and a molecular weight of 2841.55 g/mol. Its structure incorporates two critical elements:
- Cell-Permeable Motif : A short sequence enabling penetration through lipid bilayers, ensuring intracellular delivery.
- Nuclear Localization Sequence Mimic : A cyclized segment derived from the p50 subunit of NF-κB, which competitively binds importin α/β heterodimers.
The acetate group ($$ \text{CH}_3\text{COO}^- $$) is appended to enhance aqueous solubility, allowing the peptide to dissolve at concentrations up to 10 mM in water with sonication. This modification also improves stability during long-term storage at -20°C.
Mechanism of Action
This compound operates through a dual mechanism:
- Importin Binding Inhibition : By mimicking the NLS of NF-κB, this compound competes with endogenous NF-κB for binding to importin α, a chaperone protein required for nuclear translocation. This competition prevents NF-κB’s entry into the nucleus, thereby blocking its transcriptional activity.
- Downstream Signaling Suppression : Inhibition of NF-κB nuclear import leads to reduced expression of pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha, interferon-gamma) and matrix metalloproteinases, which are implicated in tissue damage and cancer progression.
Research Applications and Findings
In Vitro Studies
- Inflammation Models : Pretreatment with this compound (10–36 μM) reduced propidium iodide (PI)-positive cell counts by 40–60% in traumatic brain injury (TBI) models, indicating diminished cellular necrosis.
- Cancer Research : In human gastric cancer cells (SGC7901), this compound synergized with the PI3K inhibitor LY294002 to enhance apoptosis by 30–50% within 24 hours.
In Vivo Studies
- Neurological Recovery : Murine models of TBI showed accelerated motor function recovery (20–35% improvement) and reduced visuospatial learning deficits when treated with this compound.
- Metabolic and Cardiovascular Effects : this compound reduced atherosclerosis progression in hypercholesterolemic mice by modulating sterol regulatory element-binding protein (SREBP) nuclear transport, independent of NF-κB.
Structural-Functional Relationships
The efficacy of this compound is tightly linked to its structural features:
- Cyclization : Enhances resistance to proteolytic degradation compared to linear analogs.
- Acetylation : Improves solubility without altering importin-binding affinity, as demonstrated by nuclear-cytoplasmic fractionation assays.
Properties
Molecular Formula |
C131H234N36O31S |
|---|---|
Molecular Weight |
2841.6 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C129H230N36O29S.C2H4O2/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194;1-2(3)4/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140);1H3,(H,3,4)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-;/m0./s1 |
InChI Key |
MZECXWSFXAGRCJ-RIIUDACNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN50 acetate involves the preparation of a peptide sequence that can inhibit NF-κB translocation. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is then acetylated to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Clarification of Terminology
-
SN50 : A cell-permeable inhibitory peptide targeting NF-κB signaling, derived from the signal peptide of Kaposi fibroblast growth factor .
-
Sodium Acetate : A sodium salt of acetic acid (CH₃COONa), commonly used in organic synthesis and industrial processes .
The term "SN50 acetate" likely arises from a misunderstanding, as SN50 itself is not an acetate derivative. The following sections analyze the chemical reactions of sodium acetate and the biological role of SN50.
Reaction with Alkyl Halides
Sodium acetate participates in ester formation via SN2 mechanisms when reacting with alkyl halides like bromoethane:
This reaction involves nucleophilic attack by the carboxylate ion, displacing the halide .
Decarboxylation
Under pyrolytic conditions (e.g., with NaOH and CaO as catalyst), sodium acetate undergoes decarboxylation to form methane:
This reaction is thermally driven and catalyzed by alkaline conditions .
Biological Role of SN50
SN50 is a peptide inhibitor of NF-κB, a transcription factor involved in inflammation and apoptosis. Key interactions include:
-
Inhibition of NF-κB Translocation : SN50 prevents NF-κB nuclear translocation, reducing inflammatory cytokine production (e.g., TNF-α, IL-1β) .
-
Enhancement of Drug Effects : SN50 synergizes with inhibitors like LY294002 to induce apoptosis in cancer cells (e.g., SGC7901 gastric cancer cells), as evidenced by mitochondrial membrane potential collapse and upregulation of apoptotic markers (p53, PUMA) .
Sodium Acetate Hydration States
| Property | Anhydrous | Trihydrate |
|---|---|---|
| Na Coordination | Distorted octahedral | Edge-sharing octahedra |
| Aggregation | 2D sheets (hydrophobic) | 1D chains (H-bond linked) |
| Hydrogen Bonding | Absent | Extensive (2D network) |
This structural divergence influences reactivity, with the trihydrate exhibiting greater solubility and hydrogen-bonding capacity .
SN50’s Synergistic Effects
In combination with LY294002 (an AKT inhibitor), SN50 enhances apoptosis in gastric cancer cells by:
-
Upregulating Beclin1 : A key autophagy-related gene, increasing mRNA levels by 6 hours of treatment .
-
Inducing Mitochondrial Dysfunction : Collapse of membrane potential (JC-1 staining) precedes cell death .
Acetate Release Dynamics
In solid-state reactions (e.g., Sn-β synthesis), acetate dissociation involves proton transfer from silanol groups to form acetic acid, facilitated by Lewis acidic Sn(II) centers .
Scientific Research Applications
SN50 acetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Industry: Utilized in the development of new drugs targeting the NF-κB pathway.
Mechanism of Action
SN50 acetate inhibits the translocation of NF-κB from the cytoplasm to the nucleus. It achieves this by binding to the nuclear localization sequence (NLS) of the NF-κB p65 subunit, preventing its interaction with importin proteins that facilitate nuclear import. This inhibition reduces the transcription of NF-κB target genes involved in inflammation and cell survival .
Comparison with Similar Compounds
Mechanism of Action
Key Insight: Unlike SN50, JSH-23 and parthenolide act upstream or downstream of nuclear translocation, offering distinct mechanistic advantages. SN50’s off-target inhibition of AP-1 and STAT1 limits its specificity compared to JSH-23 .
Efficacy in Disease Models
Key Insight : SN50 outperforms JSH-23 in suppressing Myc-driven pathways but is less specific than CAY10576 in modulating HDAC3 .
Dose-Response and Limitations
Key Insight : SN50’s broad activity makes it suitable for multi-pathway studies, but its off-target effects necessitate caution in experiments requiring high specificity.
Unique Findings
Q & A
Q. What is the primary mechanism of action of SN50 acetate in inhibiting NF-κB signaling?
this compound functions as a cell-permeable peptide inhibitor that blocks the nuclear translocation of NF-κB by competitively binding to the nuclear localization signal (NLS) of the NF-κB p65 subunit. This prevents its interaction with importin proteins, thereby retaining NF-κB in the cytoplasm and suppressing downstream pro-inflammatory and anti-apoptotic gene expression. Key validation methods include electrophoretic mobility shift assays (EMSA) to assess NF-κB-DNA binding activity and Western blotting to monitor p65 nuclear/cytoplasmic ratios .
Q. How can researchers validate the efficacy of this compound in vitro?
- Concentration optimization : Use dose-response experiments (e.g., 10–100 µg/mL) to determine effective inhibition thresholds. For example, 50 µg/mL this compound significantly reduced TNF-α-induced NF-κB-DNA binding in Mo7e leukemic cells .
- Controls : Include scrambled peptide controls to rule out nonspecific effects.
- Functional assays : Measure downstream targets like TNF-α, IL-6, or MMP-9 via ELISA or qPCR. In gastric cancer cells, 18 µmol/L SN50 reduced MMP-9 expression by >80% after 15 days .
Q. What are standard protocols for preparing this compound stock solutions?
- Solubility : this compound is soluble in water (10 mM stock). Vortex thoroughly and centrifuge to remove particulates.
- Storage : Store powder at -20°C; reconstituted solutions are stable at -80°C for ≤1 year. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How should researchers resolve contradictory data when this compound fails to inhibit NF-κB-mediated phenotypes?
Contradictions may arise from off-target effects or pathway crosstalk. For example, SN50 also inhibits AP-1, STAT1, and NFAT nuclear translocation in certain cell types . To address this:
- Genetic validation : Use siRNA or CRISPR targeting NF-κB subunits (e.g., RelA/p65) to confirm specificity.
- Multi-omics profiling : Combine transcriptomics and proteomics to identify non-NF-κB pathways modulated by SN50 .
Q. What experimental strategies optimize this compound dosing in vivo for neuroprotection studies?
- Dose selection : In traumatic brain injury (TBI) models, 5–10 mg/kg this compound (intraperitoneal) improved motor function recovery and reduced NF-κB p65 levels by 40–60% within 48 hours .
- Timing : Pre-treatment (1–2 hours before injury) and repeated dosing (every 24–48 hours) are critical for sustained inhibition.
- Biomarkers : Monitor serum TNF-α and IL-1β levels via ELISA to correlate efficacy with NF-κB activity .
Q. How does this compound modulate crosstalk between NF-κB and apoptotic pathways in cancer models?
this compound enhances apoptosis in combination with PI3K/Akt inhibitors (e.g., LY294002) by dual blockade of NF-κB-mediated survival signals and Akt activation. In SGC7901 gastric cancer cells, SN50 + LY294002 increased caspase-3 activity by 3-fold compared to monotherapy .
Q. What methodologies assess this compound’s impact on inflammasome activation in adipose tissue?
- Ex vivo models : Treat cultured adipocytes with LPS (10 ng/mL) ± SN50 (50 µg/mL) for 12–24 hours. Measure NF-κB p65 nuclear translocation via immunofluorescence and AGT mRNA via qPCR (2−ΔΔCT method) .
- Functional readouts : Co-culture with macrophages to evaluate cytokine secretion (e.g., IL-6, MCP-1) using multiplex assays .
Q. How can researchers differentiate NF-κB-specific effects from off-target transcriptional modulation?
- Parallel inhibition : Compare SN50 with small-molecule NF-κB inhibitors (e.g., BAY 11-7082) in the same model.
- Kinetic analysis : Use time-course experiments (0–24 hours) to track NF-κB-dependent (e.g., IκBα degradation) vs. independent (e.g., AP-1 activation) events .
Methodological Considerations
Q. What controls are essential for this compound experiments in neuronal injury models?
- Vehicle controls : Use matched concentrations of acetate buffer to account for pH/osmolarity effects.
- Behavioral endpoints : Include sham-operated animals to distinguish trauma-induced deficits from drug effects.
- Histopathology : Quantify neuronal apoptosis via TUNEL staining or cleaved caspase-3 immunohistochemistry .
Q. How should researchers address this compound’s instability in long-term cell culture studies?
- Replenishment : Refresh media containing SN50 every 12 hours due to its intracellular half-life of ~12 hours .
- Metabolic inhibitors : Co-treat with protease inhibitors (e.g., leupeptin) to prolong activity .
Data Interpretation and Troubleshooting
Q. Why might this compound fail to inhibit TNF-α production in some immune cell models?
TNF-α regulation can involve NF-κB-independent pathways (e.g., MAPK/AP-1). Validate using TLR4 knockout cells or JNK/AP-1 inhibitors (e.g., SP600125) to dissect mechanisms .
Q. How to reconcile discrepancies between this compound’s in vitro and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
